molecular formula C13H27N B1386068 4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine CAS No. 919799-86-3

4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine

Cat. No.: B1386068
CAS No.: 919799-86-3
M. Wt: 197.36 g/mol
InChI Key: DTKQVVMTWMICTR-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C13H27N. It is a cyclohexane derivative with an amine functional group, making it a versatile compound in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the formation of 4-methylcyclohexanone, which is then reacted with 4-methylpentan-2-amine under reductive conditions to yield the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine is utilized in various scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

    Biology: Used in the study of amine metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.

    Industry: Employed in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of enzymes or receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-methylpentan-2-yl)aniline
  • 4-(N-acetyl)-N-(2-methylpentan-2-yl)aniline

Uniqueness

4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine is unique due to its cyclohexane ring structure, which imparts distinct steric and electronic properties compared to linear or aromatic amines. This uniqueness makes it a valuable compound in the synthesis of sterically hindered amines and in medicinal chemistry .

Properties

IUPAC Name

4-methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N/c1-10(2)9-12(4)14-13-7-5-11(3)6-8-13/h10-14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKQVVMTWMICTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655706
Record name 4-Methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919799-86-3
Record name 4-Methyl-N-(4-methylpentan-2-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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